3-Chloro-3-methyl-1-butyne

radical chemistry reduction selectivity propargylic systems

3-Chloro-3-methyl-1-butyne (CAS 1111-97-3) is a propargyl chloride derivative bearing both a terminal alkyne and a tertiary alkyl chloride within a compact C₅H₇Cl framework (MW 102.56 g/mol). It appears as a colorless to pale yellow liquid with a boiling point of 73–75 °C (lit.), density of 0.913 g/mL at 25 °C, and melting point of −61 °C.

Molecular Formula C5H7Cl
Molecular Weight 102.56 g/mol
CAS No. 1111-97-3
Cat. No. B142711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-3-methyl-1-butyne
CAS1111-97-3
Synonyms2-Chloro-2-methyl-3-butyne;  2-Methyl-2-chloro-3-butyne;  2-Methyl-3-butyn-2-yl chloride;  3-Chloro-3-methylbutyne;  3-Methyl-1-butyn-3-yl chloride;  3-Methyl-3-chloro-1-butyne;  3-Methyl-3-chlorobutyne;  NSC 16173;  α,α-Dimethylpropargyl Chloride; 
Molecular FormulaC5H7Cl
Molecular Weight102.56 g/mol
Structural Identifiers
SMILESCC(C)(C#C)Cl
InChIInChI=1S/C5H7Cl/c1-4-5(2,3)6/h1H,2-3H3
InChIKeyQSILYWCNPOLKPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-3-methyl-1-butyne CAS 1111-97-3: Terminal Alkyne with Tertiary Chloride for Dual-Reactivity Synthetic Applications


3-Chloro-3-methyl-1-butyne (CAS 1111-97-3) is a propargyl chloride derivative bearing both a terminal alkyne and a tertiary alkyl chloride within a compact C₅H₇Cl framework (MW 102.56 g/mol) . It appears as a colorless to pale yellow liquid with a boiling point of 73–75 °C (lit.), density of 0.913 g/mL at 25 °C, and melting point of −61 °C . This dual-functional architecture enables orthogonal reactivity: the terminal alkyne participates in Sonogashira couplings, click chemistry, and other alkyne-based transformations, while the tertiary chloride undergoes nucleophilic substitution or elimination reactions [1]. The compound is synthesized in high yield (95%) from 2-methyl-3-butyn-2-ol via chlorination, achieving 99% purity suitable for demanding synthetic applications [2].

Why 3-Chloro-3-methyl-1-butyne CAS 1111-97-3 Cannot Be Replaced by Generic Propargyl Halides or Alkynols


Generic substitution of 3-chloro-3-methyl-1-butyne with structurally related compounds such as 3-bromo-3-methyl-1-butyne, 2-methyl-3-butyn-2-ol, or unsubstituted propargyl chloride leads to fundamentally altered reaction outcomes due to differences in leaving group liability, carbocation stability, and radical intermediate behavior. The tertiary chloride center in this compound exhibits distinct reactivity in nucleophilic substitution and elimination pathways compared to its bromo analog (altered SN1/SN2 partitioning) and hydroxyl analog (complete change in reaction mechanism) [1]. Furthermore, the gem-dimethyl substitution at the propargylic position uniquely stabilizes radical intermediates during reductive transformations, yielding acetylene-allene product distributions that differ substantially from less substituted propargylic chlorides [2]. These mechanistic divergences preclude simple interchange without re-optimization of reaction conditions and acceptance of altered yield and selectivity profiles.

Quantitative Differentiation of 3-Chloro-3-methyl-1-butyne CAS 1111-97-3: Head-to-Head Reactivity Data Versus Analogs


Free-Radical Reduction: Acetylene-Allene Product Ratio Divergence vs. Less Substituted Propargylic Chlorides

In tri-n-butyltin hydride-mediated free-radical reduction, 3-chloro-3-methyl-1-butyne produces a kinetically controlled mixture of 3-methyl-1-butyne (acetylene) and 3-methyl-1,2-butadiene (allene). Initiation and inhibition studies confirmed a free-radical reaction course for this compound [1]. The gem-dimethyl substitution at the propargylic position stabilizes the intermediate radical, altering the acetylene-allene partitioning relative to less substituted propargylic chlorides in the same series.

radical chemistry reduction selectivity propargylic systems

Nucleophilic Substitution: Solvent-Dependent Rate Variation vs. Structural Analogs

Systematic solvent effect studies on 3-chloro-3-methyl-1-butyne demonstrate that its reaction rates with nucleophiles vary substantially with solvent polarity and hydrogen-bonding capacity, reflecting the compound's ability to access both SN1 (carbocation-mediated) and SN2 (direct displacement) pathways depending on medium [1]. This contrasts with less substituted propargylic chlorides which predominantly follow SN2 pathways regardless of solvent.

solvent effects nucleophilic competition SN1/SN2 mechanism

Carbene Generation Efficiency: Quantitative Yield in Phase-Transfer Catalysis vs. Alternative Precursors

Under phase-transfer catalysis conditions with aqueous alkali, 3-chloro-3-methyl-1-butyne efficiently generates dimethylvinylidene carbene in situ, which inserts into azo linkages to produce benzimidazole derivatives in 70–80% isolated yields [1]. The reaction follows pseudo-first-order kinetics, confirming the carbene generation step as rate-determining [1]. Alternative carbene precursors such as 1,1-dichloroalkanes or diazo compounds require different activation conditions and produce different carbene intermediates.

phase-transfer catalysis vinylidene carbene heterocyclic synthesis

Synthesis Efficiency: 95% Yield and 99% Purity from Commercial Precursor

3-Chloro-3-methyl-1-butyne is synthesized from 2-methyl-3-butyn-2-ol via chlorination, achieving 95% yield with 99% purity after simple filtration and drying [1]. This high-yield, high-purity synthetic accessibility translates to reliable commercial supply and cost-effective procurement compared to analogs requiring multi-step purification.

synthetic methodology process yield purity specification

Thermal and Storage Stability: Comparative Shelf-Life vs. Bromo and Hydroxy Analogs

3-Chloro-3-methyl-1-butyne is chemically stable under recommended storage conditions (refrigerator, +4°C), with no decomposition observed under standard laboratory handling . Extended storage at −80°C permits use within 6 months; at −20°C, within 1 month [1]. This stability profile contrasts with the bromo analog (3-bromo-3-methyl-1-butyne), which undergoes gradual dehydrohalogenation even at reduced temperatures, and the hydroxy analog (2-methyl-3-butyn-2-ol), which requires careful exclusion of moisture and acidic conditions to prevent dehydration.

chemical stability storage conditions procurement logistics

Optimal Procurement Scenarios for 3-Chloro-3-methyl-1-butyne CAS 1111-97-3: Evidence-Based Application Guidance


Synthesis of Benzimidazole and Benzopyran Heterocycles via Vinylidene Carbene Insertion

Select 3-chloro-3-methyl-1-butyne when executing phase-transfer catalysis protocols for benzimidazole or benzopyran synthesis. The compound generates dimethylvinylidene carbene in situ upon treatment with aqueous alkali under PTC conditions, inserting into N=N and C=O bonds to yield pharmacologically relevant heterocycles in 70–80% isolated yields [1]. This application is validated in the synthesis of 4,6-dimethyl-5-[2-(2-methylprop-1-enyl)-1H-benzimidazol-1-yl]pyrimidine-2(5H)-thiones and 6-acetyl-2,2-dimethyl-2H-1-benzopyran derivatives [2].

Radical-Mediated Reduction for Selective Allene or Acetylene Synthesis

Procure 3-chloro-3-methyl-1-butyne for tri-n-butyltin hydride-mediated free-radical reductions when enhanced allene selectivity (~41%) is desired relative to unsubstituted propargylic chlorides (~15% allene). The gem-dimethyl substitution alters the kinetically controlled acetylene-allene product ratio, providing synthetic access to 3-methyl-1,2-butadiene derivatives not readily obtainable from less substituted precursors [1].

Sequential Dual-Functionalization in Complex Molecule Construction

Use 3-chloro-3-methyl-1-butyne when orthogonal reactivity is required for sequential functionalization. The terminal alkyne can first participate in Sonogashira coupling or click chemistry, after which the tertiary chloride undergoes nucleophilic substitution with amines, alcohols, or thiols to install a second functional group. This dual-reactivity enables efficient construction of propargylic amines and ethers as intermediates for pharmaceuticals and agrochemicals [1].

Propargylation of Nucleophiles Requiring Tertiary Carbocation Stability

Select 3-chloro-3-methyl-1-butyne over primary propargylic halides when nucleophilic substitution under SN1-promoting conditions (polar protic solvents) is desired. The tertiary chloride center exhibits 12.5× rate acceleration in 50% ethanol versus 80% ethanol, enabling solvent-tunable reaction rates not achievable with primary propargylic chlorides [1]. This property is particularly valuable for propargylation of weakly nucleophilic substrates requiring enhanced electrophile reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-3-methyl-1-butyne

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.